1-Methyl-3-(3-nitrophenyl)-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(3-nitrophenyl)-1h-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 1-position, a nitrophenyl group at the 3-position, and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(3-nitrophenyl)-1h-pyrazol-5-amine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-nitrobenzaldehyde with methylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(3-nitrophenyl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Cyclization: The compound can form various fused ring systems through cyclization reactions.
Common Reagents and Conditions:
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Acidic or basic conditions depending on the desired fused ring system.
Major Products Formed:
Reduction: 1-Methyl-3-(3-aminophenyl)-1h-pyrazol-5-amine.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Cyclization: Fused heterocyclic compounds.
Scientific Research Applications
1-Methyl-3-(3-nitrophenyl)-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of 1-Methyl-3-(3-nitrophenyl)-1h-pyrazol-5-amine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
1-Methyl-3-(3-nitrophenyl)urea: Another nitro-substituted compound with different functional groups.
1-Methyl-4-nitropyrazole: A similar pyrazole derivative with a nitro group at a different position.
1-Methyl-3,4-dinitropyrazole: A more heavily nitrated pyrazole derivative.
Uniqueness: 1-Methyl-3-(3-nitrophenyl)-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitrophenyl and an amine group on the pyrazole ring allows for diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H10N4O2 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-methyl-5-(3-nitrophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H10N4O2/c1-13-10(11)6-9(12-13)7-3-2-4-8(5-7)14(15)16/h2-6H,11H2,1H3 |
InChI Key |
KGRBBLWENKKVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.